molecular formula C20H24O10 B14083171 Praeroside III

Praeroside III

Cat. No.: B14083171
M. Wt: 424.4 g/mol
InChI Key: QAUDHOGPLBDVAX-KTZZUYPUSA-N
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Description

Praeroside III is an angular-type pyranocoumarin glycoside isolated from the roots of Peucedanum praeruptorum Dunn (Bai-Hua Qian-Hu), a plant used in traditional Chinese medicine for respiratory disorders . It belongs to a series of structurally related compounds, including Praerosides I, II, IV, and V, which are distinguished by variations in glycosylation patterns, ester substituents, and stereochemistry .

Its molecular formula is inferred to be similar to Praeroside II (C₂₀H₂₄O₁₀), but with distinct stereochemical or substituent differences .

Properties

Molecular Formula

C20H24O10

Molecular Weight

424.4 g/mol

IUPAC Name

(9S,10R)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one

InChI

InChI=1S/C20H24O10/c1-20(2)18(29-19-16(26)15(25)13(23)10(7-21)27-19)14(24)12-9(30-20)5-3-8-4-6-11(22)28-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18+,19+/m1/s1

InChI Key

QAUDHOGPLBDVAX-KTZZUYPUSA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Praeroside III involves the extraction of the compound from the root of Peucedanum praeruptorum Dunn. The extraction process typically uses solvents such as n-butanol to isolate the compound from the plant material . The isolated compound is then purified using chromatographic techniques.

Industrial Production Methods

Large-scale extraction would involve the use of industrial-grade solvents and large-scale chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Praeroside III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out to modify the compound for specific research applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Mechanism of Action

The mechanism of action of Praeroside III involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Structural Similarities and Differences

Praeroside III shares a common angular pyranocoumarin core with other Praerosides but differs in glycosylation and acylation sites:

Compound Source Key Structural Features Biological Activities References
This compound P. praeruptorum, L. japonicum 3'-O-glucosylated khellactone Anti-inflammatory, potential anti-obesity
Praeroside II P. praeruptorum, P. japonicum 3'-O-glucosylated khellactone with unspecified acyl groups Antioxidant (weak), modulates triglyceride content in adipocytes
Praeroside IV P. praeruptorum, Angelica spp. 4'-O-acetylated or angeloylated khellactone Not well characterized
Dihydrosamidin Phlojodicarpus sibiricus 6-O-isovaleryl-4'-O-acetyl khellactone Potent anti-obesity (reduces TG content)

Key Observations :

  • Glycosylation : this compound and II both feature a glucose moiety at the 3'-position, but their acyl groups (e.g., angeloyl, acetyl) differ, impacting solubility and bioactivity .
  • Stereochemistry : The configuration of the khellactone core (e.g., cis/trans dihydropyran) varies among Praerosides, influencing optical rotation and receptor binding .

Pharmacological Activities

Anti-Obesity Potential

In a study using 3T3-L1 adipocytes, this compound and II were compared with dihydrosamidin:

  • Praeroside II increased triglyceride (TG) content, suggesting a role in lipid accumulation .
  • Dihydrosamidin (structurally similar but with 6-O-isovaleryl and 4'-O-acetyl groups) significantly reduced TG levels, highlighting the importance of acyl group positioning for anti-obesity effects .
Antioxidant Activity
  • In Peucedanum japonicum, this compound exhibited weaker 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging compared to flavonoids like rutin, indicating that glycosylation may reduce antioxidant efficacy .
Anti-Inflammatory Effects
  • Praeroside compounds broadly demonstrate anti-inflammatory properties. For example, Praeroside (unspecified) from P. praeruptorum inhibits inflammatory mediators in vitro, though structure-activity relationships remain unclear .

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